2-(Benzyloxy)-4-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(Benzyloxy)-4-nitrobenzoic acid often involves multireactive building blocks that serve as starting materials in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a starting point for the preparation of substituted nitrogenous heterocycles, demonstrating the versatility of nitrobenzoic acid derivatives in organic synthesis (Křupková et al., 2013).
Molecular Structure Analysis
The crystal structure of molecular salts and cocrystals of nitrobenzoic acid derivatives has been extensively studied, revealing the significance of halogen bonds alongside hydrogen bonds in stabilizing these structures. For example, a detailed investigation of 2-Chloro-4-nitrobenzoic acid and its molecular salts with pyridyl and benzoic acid derivatives highlighted the importance of charge-assisted acid···pyridine/amine heterosynthon as the primary supramolecular synthon, demonstrating the structural versatility of these compounds (Oruganti et al., 2017).
Chemical Reactions and Properties
Nitrobenzoic acid derivatives undergo a variety of chemical reactions, including nucleophilic substitution, which is fundamental for the synthesis of complex organic molecules. For instance, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole showcases nucleophilic substitution with pyridine, illustrating the reactivity of such compounds (Sparke et al., 2010). Additionally, the synthesis of benzoxazole and benzothiazole from carboxylic acids using ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate demonstrates the capability of nitrobenzoic acid derivatives to participate in complex organic reactions (Dev et al., 2016).
Physical Properties Analysis
The physical properties of nitrobenzoic acid derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and organic synthesis. Studies on the mesomorphic properties of benzoates with nitro groups have provided valuable insights into the thermal behavior and phase transitions of these compounds, further emphasizing their utility in designing liquid crystalline materials (Sugiura et al., 1991).
Chemical Properties Analysis
The chemical properties of 2-(Benzyloxy)-4-nitrobenzoic acid and its derivatives, including reactivity, stability, and the formation of supramolecular structures, are fundamental to their applications in organic synthesis and material science. The investigation of pi-stacked hydrogen-bonded chains in benzyl 4-chloro-3-nitrobenzoate highlights the complex intermolecular interactions that can occur in these compounds, influencing their chemical behavior and applications (de Souza et al., 2006).
Scientific Research Applications
Synthesis and Crystal Engineering
2-(Benzyloxy)-4-nitrobenzoic acid and its derivatives play a crucial role in crystal engineering. A study on 2-Chloro-4-nitrobenzoic acid, a closely related compound, involved synthesizing molecular salts with pyridyl and benzoic acid derivatives. These were characterized structurally through various techniques including X-ray diffraction, demonstrating the importance of halogen bonds in crystal structures (Oruganti et al., 2017).
Sulfhydryl Group Analysis
Aromatic disulfides related to 2-(Benzyloxy)-4-nitrobenzoic acid have been synthesized for the determination of sulfhydryl groups in biological materials. This application is significant for studying the interaction of these compounds with blood and other biological substances (Ellman, 1959).
Solvent Interaction Studies
Research has also focused on how different solvents affect the dissociation of nitrobenzoic acids. A study investigating the dissociation constants of various nitrobenzoic acids in water-acetonitrile mixtures at 298 K provides insights into solute-solvent interactions, crucial for understanding the behavior of 2-(Benzyloxy)-4-nitrobenzoic acid in different environments (Niazi & Ali, 1990).
Structural Analysis of Derivatives
Crystallization of benzyl 2,6-dihydroxy-3-nitrobenzoate, a derivative of 2-(Benzyloxy)-4-nitrobenzoic acid, has provided insights into the molecular structure and intermolecular hydrogen bonding patterns. This research aids in understanding the structural aspects of such nitrobenzoic acid derivatives (Sonar et al., 2007).
Medicinal Chemistry
In medicinal chemistry, derivatives of nitrobenzoic acids like 2-(Benzyloxy)-4-nitrobenzoic acid have been investigated for their potential in drug discovery. Studies include the synthesis of various nitroaromatic compounds and their evaluation for anti-leishmanial activity, suggesting potential therapeutic applications (Dias et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-nitro-2-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(17)12-7-6-11(15(18)19)8-13(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYSQNGVLVKMDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968062 | |
Record name | 2-(Benzyloxy)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-nitrobenzoic acid | |
CAS RN |
5340-21-6 | |
Record name | 2-(Benzyloxy)-4-nitrobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Benzyloxy)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70968062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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